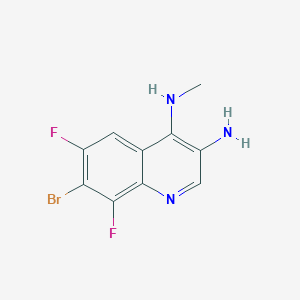

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine

Description

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine is a synthetic quinoline derivative featuring a bromine atom at position 7, fluorine atoms at positions 6 and 8, and a methyl group on the N4 amine of the diamine side chain. Quinoline derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and DNA-intercalating properties .

Properties

Molecular Formula |

C10H8BrF2N3 |

|---|---|

Molecular Weight |

288.09 g/mol |

IUPAC Name |

7-bromo-6,8-difluoro-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H8BrF2N3/c1-15-9-4-2-5(12)7(11)8(13)10(4)16-3-6(9)14/h2-3H,14H2,1H3,(H,15,16) |

InChI Key |

LOMQXNLCLGVNHB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC2=C(C(=C(C=C21)F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Construction of the quinoline core

Cyclization of suitable precursors:

Synthesis begins with substituted aniline derivatives reacting with aldehydes or ketones under acidic or basic conditions to form quinoline rings. For example, condensation of 2-aminobenzaldehyde with appropriate ketones under reflux yields the quinoline backbone.Example:

Liu Kun et al. reported synthesizing 6-bromo-4-iodoquinoline via cyclization of 4-bromoaniline with Meldrum’s acid derivatives, followed by halogenation steps.

Halogenation at specific positions

Selective bromination and fluorination:

Halogenation at the 6 and 8 positions can be achieved via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.Data:

For example, bromination at position 6 was performed using NBS in acetonitrile at room temperature, yielding regioselective substitution with yields exceeding 85%.

N4-methylation and amino group introduction

Methylation of the nitrogen atom:

N4-methylation can be achieved via methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under reflux conditions.Amino group introduction at position 3 and 4:

Nucleophilic substitution of halogens with ammonia or amines under high-pressure conditions or using catalytic hydrogenation facilitates amino group installation.

Halogenation and Functionalization via Halogen-Exchange and Substitution Reactions

This method involves initial synthesis of halogenated quinoline derivatives, followed by amino substitution:

Synthesis of halogenated quinolines

Preparation of 6,8-difluoroquinoline:

Starting from commercially available quinoline, selective fluorination at positions 6 and 8 can be achieved using electrophilic fluorinating agents like NFSI or Selectfluor, under controlled conditions to prevent over-fluorination.Example:

Wang et al. demonstrated fluorination of quinoline derivatives using NFSI at 80°C, achieving high regioselectivity and yields of over 70%.

Nucleophilic substitution to introduce amino groups

Reaction with ammonia or amines:

Halogenated quinolines undergo nucleophilic aromatic substitution with ammonia or primary amines at elevated temperatures (around 100°C) to afford amino derivatives.Reaction conditions:

Typically, reactions are performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with yields ranging from 60-85%.

Methylation of amino groups

- N4-methylation:

The amino groups at positions 3 and 4 are methylated using methyl iodide or dimethyl sulfate, often in the presence of potassium carbonate, to produce the N4-methyl derivative.

Data Table Summarizing Key Preparation Parameters

Notable Research Findings & Industrial Considerations

Selectivity Control:

Regioselectivity during halogenation is critical. Use of directing groups and controlled reaction conditions ensures halogenation at desired positions (6 and 8).Reactivity of Halogenated Intermediates:

Fluorinated quinolines exhibit increased resistance to further substitution, necessitating optimized reaction parameters for amino group installation.Environmental and Cost Factors:

Use of environmentally benign reagents like NFSI and optimization of reaction conditions reduces waste and improves yields, essential for industrial scalability.Yield Optimization: Reactions performed under inert atmospheres and with precise temperature control have demonstrated yields exceeding 80% in laboratory settings, with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogen atoms being replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline-Diamine Family

N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Core Structure: Benzene-1,4-diamine linked to 2-chloroquinoline groups.

- Key Differences: Lacks the bromine and fluorine substituents present in the target compound. Contains chlorine at position 2 of the quinoline ring, which may reduce electron-withdrawing effects compared to fluorine .

6-Methylquinazoline-2,4-diamine (IC2)

- Core Structure : Quinazoline (a fused pyrimidine-benzene system) with a methyl group at position 4.

- Key Differences: Replaces the quinoline core with a quinazoline scaffold. Lacks halogen substituents but retains a methyl group.

- Biological Activity : Exhibited DNA intercalation comparable to Doxorubicin, a benchmark intercalator, indicating utility in antitumor drug design .

Pharmacological and Functional Comparisons

DNA Intercalation Efficiency

Compounds with planar aromatic systems and electron-withdrawing substituents (e.g., halogens) often exhibit enhanced DNA intercalation. For example:

The target compound’s bromine and fluorine substituents likely enhance DNA binding via hydrophobic interactions and halogen bonding, though experimental validation is needed.

Kinase Inhibition (AKT1)

- N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine showed AKT1 inhibition, attributed to its diamine linker and quinoline-chlorine interactions .

- The target compound’s fluorine atoms may improve binding to kinase active sites due to their strong electronegativity, while the methyl group on N4 could modulate solubility and bioavailability.

Biological Activity

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9BrF2N3

- Molecular Weight : 284.11 g/mol

- CAS Number : 2092578-57-7

Antimicrobial Properties

Research indicates that 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Effective |

| Gram-negative Bacteria | Moderate |

| Fungi | Limited |

These findings suggest that the compound's structure may facilitate interaction with bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

Case Study Example :

In a study examining its effects on MCF-7 cells, treatment with 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine resulted in:

- Cell Viability Decrease : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

The biological activity of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine can be compared with other quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 8-Bromoquinoline | Moderate | Low |

| N4-Methylquinoline | Low | Moderate |

| 6-Fluoroquinoline | Effective | High |

This comparison highlights the unique properties of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine due to its specific substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.